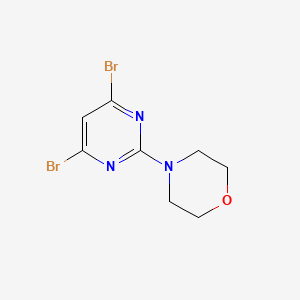
4-(4,6-Dibromopyrimidin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Dibromopyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C8H9Br2N3O. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dibromopyrimidin-2-yl)morpholine typically involves the reaction of morpholine with 4,6-dibromopyrimidine. The reaction is carried out under controlled conditions, often using a solvent such as toluene or dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dibromopyrimidin-2-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Standard oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while reactions with thiols can produce thiopyrimidine derivatives .
Scientific Research Applications
4-(4,6-Dibromopyrimidin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It serves as a tool for studying the interactions of pyrimidine derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(4,6-Dibromopyrimidin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atoms on the pyrimidine ring can enhance the compound’s binding affinity to these targets, leading to increased potency .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dichloropyrimidin-2-yl)morpholine: This compound is similar in structure but contains chlorine atoms instead of bromine.
4-(4,6-Difluoropyrimidin-2-yl)morpholine: Another analog with fluorine atoms, which may exhibit distinct chemical and biological properties.
Uniqueness
4-(4,6-Dibromopyrimidin-2-yl)morpholine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different binding affinities and selectivities in medicinal applications .
Biological Activity
4-(4,6-Dibromopyrimidin-2-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and applications in pharmaceutical development.
- IUPAC Name : this compound
- Molecular Formula : C8H9Br2N3O
- Molecular Weight : 322.99 g/mol
- CAS Number : 1600952-54-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The morpholine moiety is known for enhancing the pharmacokinetic properties of compounds, while the dibromopyrimidine component can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions may modulate enzyme activity and receptor signaling pathways, contributing to its therapeutic effects .
Antimicrobial Activity
Research has indicated that derivatives of morpholine, including this compound, exhibit significant antimicrobial properties. For instance, studies on related morpholine compounds have shown effectiveness against Mycobacterium tuberculosis and other pathogens. The presence of the morpholine ring is crucial for this activity, as it contributes to the overall structural integrity and binding affinity of the compounds .
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been suggested that the dibromopyrimidine structure may interfere with cellular proliferation pathways. Specific studies have demonstrated that similar pyrimidine-containing compounds can inhibit cancer cell lines by inducing apoptosis or cell cycle arrest.
Case Studies
-
Study on Antimycobacterial Activity :
- A series of morpholine derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The results showed that certain compounds exhibited a percentage reduction in relative light units (RLU) when assessed using luciferase reporter phages (LRP) assay. Notably, compounds with structural similarities to this compound demonstrated significant activity against resistant strains of M. tuberculosis .
- Pharmacological Review :
Data Table: Biological Activities of this compound Derivatives
Properties
Molecular Formula |
C8H9Br2N3O |
|---|---|
Molecular Weight |
322.98 g/mol |
IUPAC Name |
4-(4,6-dibromopyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C8H9Br2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2 |
InChI Key |
NJTWFRALIFWUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















